molecular formula C28H36N8O2 B12832913 N-(1-(2-Hydroxy-2-methylpropyl)-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide

N-(1-(2-Hydroxy-2-methylpropyl)-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide

Cat. No.: B12832913
M. Wt: 516.6 g/mol
InChI Key: OEQYTISTWVIAIS-UHFFFAOYSA-N
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Description

“N-(1-(2-Hydroxy-2-methylpropyl)-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide” is a synthetic organic compound that belongs to the class of benzimidazole derivatives These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-(2-Hydroxy-2-methylpropyl)-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide” can be achieved through a multi-step process involving the following key steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the piperazine moiety: The benzimidazole intermediate can be reacted with 4-methylpiperazine in the presence of a suitable base to form the desired substitution.

    Attachment of the pyrazole ring: The pyrazole ring can be introduced through a coupling reaction with a suitable pyrazole derivative.

    Final functionalization: The final compound can be obtained by introducing the isonicotinamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound “N-(1-(2-Hydroxy-2-methylpropyl)-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, infections, and neurological disorders.

    Industry: As a precursor for the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “N-(1-(2-Hydroxy-2-methylpropyl)-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide” would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with specific proteins or enzymes, leading to inhibition or activation of biological pathways. The compound may bind to DNA, RNA, or proteins, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their antimicrobial and anticancer properties.

    Pyrazole derivatives: Known for their anti-inflammatory and analgesic properties.

    Piperazine derivatives: Known for their use in antipsychotic and anthelmintic drugs.

Uniqueness

The uniqueness of “N-(1-(2-Hydroxy-2-methylpropyl)-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide” lies in its multi-functional structure, which combines the properties of benzimidazole, pyrazole, and piperazine moieties. This unique combination may result in enhanced biological activity and specificity compared to other similar compounds.

Properties

Molecular Formula

C28H36N8O2

Molecular Weight

516.6 g/mol

IUPAC Name

N-[1-(2-hydroxy-2-methylpropyl)-6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-2-yl]-2-methyl-6-(1-methylpyrazol-4-yl)pyridine-4-carboxamide

InChI

InChI=1S/C28H36N8O2/c1-19-12-21(14-24(30-19)22-15-29-34(5)17-22)26(37)32-27-31-23-7-6-20(16-35-10-8-33(4)9-11-35)13-25(23)36(27)18-28(2,3)38/h6-7,12-15,17,38H,8-11,16,18H2,1-5H3,(H,31,32,37)

InChI Key

OEQYTISTWVIAIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C2=CN(N=C2)C)C(=O)NC3=NC4=C(N3CC(C)(C)O)C=C(C=C4)CN5CCN(CC5)C

Origin of Product

United States

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